4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide” is a chemical compound. The molecular formula is C19H19ClN2O2S, with an average mass of 374.884 Da .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The IUPAC Standard InChI for a similar compound, 1H-Carbazole, 2,3,4,9-tetrahydro-, is InChI=1S/C12H13N/c1-3-7-11-9 (5-1)10-6-2-4-8-12 (10)13-11/h1,3,5,7,13H,2,4,6,8H2 .Scientific Research Applications
Antibacterial and Antitumor Applications
Research has shown the synthesis and evaluation of derivatives of 4-chloro-benzenesulfonamide for their potential antibacterial and antitumor activities. For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibited promising activity against anaerobic Gram-positive bacteria strains, highlighting their potential as antibacterial agents (Sławiński et al., 2013). Furthermore, derivatives bearing the N-(benzoxazol-2-yl) moiety demonstrated remarkable antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating their potential in cancer therapy (Sławiński & Brzozowski, 2006).
Photodynamic Therapy for Cancer Treatment
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been reported, showing high singlet oxygen quantum yield. These derivatives are promising for photodynamic therapy applications, offering a novel approach to cancer treatment due to their good fluorescence properties and high efficiency in generating singlet oxygen (Pişkin et al., 2020).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been investigated for their DNA binding and cleavage abilities, as well as their genotoxicity and anticancer activity. These complexes showed varying degrees of interaction with DNA and demonstrated significant antiproliferative activity against human tumor cells, suggesting their potential use as anticancer agents (González-Álvarez et al., 2013).
Antimicrobial and Anti-HIV Activity
New benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These compounds have shown promising results, suggesting their potential in developing new therapeutic agents against infectious diseases (Iqbal et al., 2006).
UV Protection and Antimicrobial Properties for Textiles
Thiazole azodyes containing sulfonamide moiety have been developed for UV protection and antimicrobial finishing of cotton fabrics. These dyes not only enhance the dyeability of textiles but also impart functional advantages such as UV protection and antibacterial properties, demonstrating their utility in textile applications (Mohamed et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which include this compound, are known to have diverse biological activities .
Biochemical Pathways
Indole derivatives, which include this compound, are known to affect a variety of biological activities .
Properties
IUPAC Name |
4-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-14-6-8-15(9-7-14)25(23,24)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,21-22H,1-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLYMMINCRGBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.